molecular formula C19H22N2O5S B3012023 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide CAS No. 941978-07-0

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide

Cat. No.: B3012023
CAS No.: 941978-07-0
M. Wt: 390.45
InChI Key: WMZKRGUHNTXRCB-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a pyrrolidinone ring, and methoxy substituents, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the coupling of a sulfonamide precursor with a pyrrolidinone derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide
  • N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

Uniqueness

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-6-8-17(26-3)18(11-13)27(23,24)20-14-7-9-16(25-2)15(12-14)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZKRGUHNTXRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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